6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile
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Overview
Description
6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile typically involves the bromination and chloromethylation of pyridine derivatives. One common method is the bromination of 4-(chloromethyl)pyridine-2-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile depends on its specific applicationThe bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity . The carbonitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarbonitrile: Similar in structure but lacks the chloromethyl group.
4-Bromo-2-(chloromethyl)pyridine: Similar but lacks the carbonitrile group.
2-Pyridinecarbonitrile: Lacks both the bromine and chloromethyl groups.
Uniqueness
6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and allow for a wide range of chemical transformations. The combination of these functional groups with the carbonitrile moiety makes it a versatile intermediate for synthesizing complex organic molecules .
Properties
Molecular Formula |
C7H4BrClN2 |
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Molecular Weight |
231.48 g/mol |
IUPAC Name |
6-bromo-4-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,3H2 |
InChI Key |
TYOWOFXXXPHHIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Br)CCl |
Origin of Product |
United States |
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